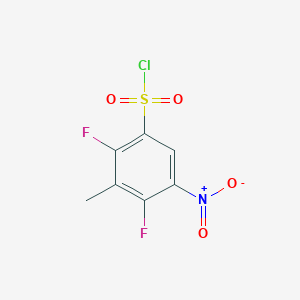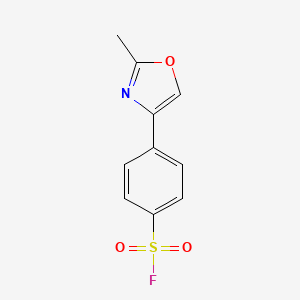
2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride” is a chemical compound with the CAS Number: 1780-83-2 . Its molecular weight is 257.6 . It is typically in the form of a powder .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C6H2ClF2NO4S/c7-15(13,14)6-2-5(10(11)12)3(8)1-4(6)9/h1-2H . This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Novel Synthesis and Characterization
2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride plays a significant role in the synthesis of various chemical compounds, serving as a key intermediate in the preparation of pesticides and other specialized chemicals. For instance, it has been utilized in the synthesis of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a precursor for herbicidal products. The development of alternate synthesis routes for such chlorides, like the one involving bis(4-amino-2-chlorophenyl) disulfide through the Schiemann reaction, oxychlorination, and nitration, underscores its importance in organic synthesis and industrial applications. This approach offers a cost-effective alternative to more expensive and labor-intensive methods, highlighting the compound's versatility and the ongoing efforts to improve its accessibility for various research and development purposes (Xiao-hua Du et al., 2005).
Solid-Phase Synthesis and Chemical Transformations
The application of this compound extends into the realm of solid-phase synthesis, where it has been used to create polymer-supported benzenesulfonamides. These intermediates are instrumental in various chemical transformations, including rearrangements that yield a wide array of privileged scaffolds. Such applications demonstrate the compound's utility in facilitating the development of new chemical entities and advancing the field of combinatorial chemistry, which is critical for drug discovery and materials science (Veronika Fülöpová & M. Soural, 2015).
Enhancing Detection Responses in Analytical Chemistry
In analytical chemistry, derivatives of this compound have been explored for their potential to improve the detection of biologically active compounds. Specifically, the introduction of a nitrobenzene moiety, followed by electron capture atmospheric pressure chemical ionization, has shown to significantly enhance the detection responses for estrogens in biological fluids. This application is particularly valuable in clinical diagnostics and environmental monitoring, where sensitive and accurate detection methods are essential (T. Higashi et al., 2006).
Activation of Hydroxyl Groups for Bioconjugation
The compound's reactivity has been exploited in bioconjugation techniques, where it serves as an activating agent for the covalent attachment of biological molecules to solid supports. Such applications are critical in the development of biosensors, drug delivery systems, and diagnostic tools. The ability of this compound to react rapidly with hydroxyl groups under mild conditions facilitates the development of versatile and functionalized platforms for biomedical research (Y. A. Chang et al., 1992).
Safety and Hazards
“2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride” is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is also harmful if swallowed . Safety measures include not breathing in dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
特性
IUPAC Name |
2,4-difluoro-3-methyl-5-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO4S/c1-3-6(9)4(11(12)13)2-5(7(3)10)16(8,14)15/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSUCWXQHUZXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)S(=O)(=O)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2916801.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2916804.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2916807.png)
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2916808.png)
![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B2916809.png)






![N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2916819.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2916820.png)

